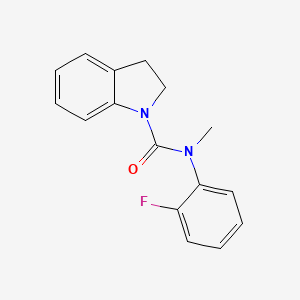

SL antagonist 1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15FN2O |

|---|---|

Molecular Weight |

270.30 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-N-methyl-2,3-dihydroindole-1-carboxamide |

InChI |

InChI=1S/C16H15FN2O/c1-18(15-9-5-3-7-13(15)17)16(20)19-11-10-12-6-2-4-8-14(12)19/h2-9H,10-11H2,1H3 |

InChI Key |

NTTZHSHCOFEAEI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1F)C(=O)N2CCC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Strigolactone Antagonists in Parasitic Plants

Executive Summary

Parasitic plants, particularly those of the Striga and Orobanche genera, represent a significant threat to global food security, causing billions of dollars in crop losses annually.[1] These obligate parasites have a unique dependency: their seeds only germinate upon detecting strigolactones (SLs), a class of phytohormones exuded from the roots of host plants.[2][3] This dependency presents a strategic vulnerability. The development of strigolactone antagonists—molecules that inhibit SL perception—offers a promising avenue for controlling these devastating weeds.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of SL antagonists, using recently discovered potent inhibitors like Dormirazine (DOZ) as a primary example. We will explore the molecular interactions, the interruption of the SL signaling pathway, quantitative efficacy data, and the key experimental protocols used to elucidate these mechanisms.

The Strigolactone Signaling Pathway: The Target for Antagonism

To understand how antagonists function, it is crucial to first understand the native SL signaling pathway that triggers germination in parasitic plants.

-

Perception: The process begins when SLs, exuded by a host plant, are perceived by specialized α/β hydrolase receptors in the parasite's seeds. In Striga hermonthica, these are known as HYPOSENSITIVE TO LIGHT (ShHTL) proteins, with ShHTL7 being an exceptionally sensitive and key receptor for germination.

-

Conformational Change and Hydrolysis: Upon binding the SL molecule in its catalytic pocket, the ShHTL receptor undergoes a conformational change. This change is facilitated by the hydrolysis of the SL molecule.

-

Complex Formation: The activated receptor-hormone complex then interacts with an F-box protein, MAX2 (MORE AXILLARY GROWTH 2).

-

Derepression of Transcription: This new complex (ShHTL-SL-MAX2) targets a transcriptional repressor protein from the SMAX1-LIKE (SMXL) family for ubiquitination and subsequent degradation by the 26S proteasome.

-

Gene Expression and Germination: With the repressor removed, genes required for seed germination are expressed, allowing the parasite to emerge and attach to the host root.

Below is a diagram illustrating this critical signaling cascade.

Mechanism of Action of SL Antagonists

SL antagonists function by directly competing with SLs and disrupting the signaling cascade at its inception. The compound Dormirazine (DOZ), a potent piperazine-based antagonist, provides an excellent model for this mechanism.

The inhibitory mechanism is threefold:

-

Physical Blockade: The antagonist molecule binds within the catalytic pocket of the ShHTL7 receptor. Its structure physically obstructs the entrance, preventing the natural SL hormone from accessing its binding site. This is also the mechanism for other antagonists like Triton X-100.

-

Competitive Binding: The antagonist binds to many of the same critical amino acid residues within the pocket that SLs must interact with to trigger signaling. By occupying these residues, the antagonist effectively outcompetes the hormone.

-

Prevention of Conformational Change: By binding stably within the pocket and preventing SL hydrolysis, the antagonist prevents the receptor from undergoing the essential conformational change required for it to interact with downstream signaling partners like MAX2. Furthermore, DOZ has been shown to reduce the flexibility of the protein-protein interaction domains of the receptor, further impairing its ability to signal.

This interruption effectively halts the signaling pathway before it can begin, keeping the SMXL repressor active and the germination genes silenced.

A crucial discovery is that ShHTL receptors are also active during the seed "conditioning" phase, a necessary warm, moist period before germination can occur. Applying antagonists like DOZ during this phase is highly effective, suggesting they block a critical priming function of the receptor, making the timing of application a key factor for agricultural solutions.

Quantitative Data on SL Antagonist Activity

The efficacy of SL antagonists has been quantified through various biochemical and biological assays. Competitive binding assays are used to determine the concentration at which an antagonist can displace 50% of a competing ligand (IC₅₀), a key measure of potency.

| Compound | Target Receptor | Assay Type | IC₅₀ (µM) | Reference(s) |

| RG66-6 | ShHTL7 | YLG Competition | 0.28 | |

| RG6-6 | ShHTL7 | YLG Competition | 0.67 | |

| RG6 | ShHTL7 | YLG Competition | 1.54 | |

| Dormirazine (DOZ) | ShHTL7 | Germination Assay | N/A (Potent inhibitor) | |

| Triton X-100 | ShHTL7 | YLG Competition | Nanomolar range | |

| Table 1: In vitro potency of various SL antagonists against the Striga hermonthica SL receptor, ShHTL7. A lower IC₅₀ value indicates higher potency. |

In germination assays, potent antagonists demonstrate a strong physiological effect. For instance, Dormirazine can reduce parasitic seed germination by as much as 90%.

Key Experimental Protocols

The elucidation of the antagonist mechanism of action relies on a suite of biochemical, genetic, and structural biology techniques.

Protein Expression and Purification of ShHTL7

This protocol is foundational for all in vitro studies.

-

Cloning: The codon-optimized protein coding sequence for S. hermonthica HTL7 is cloned into an expression vector (e.g., pMCSG53).

-

Transformation: The vector is transformed into a suitable bacterial expression host, such as E. coli BL21-Gold (DE3) cells.

-

Culture Growth: Cells are grown in large-volume LB media at 37°C until they reach an optimal density (e.g., A₆₀₀ of 0.6-0.8).

-

Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture, which is then incubated at a lower temperature (e.g., 18°C) overnight to ensure proper protein folding.

-

Harvesting and Lysis: Cells are harvested by centrifugation and lysed using sonication in a buffer containing lysozyme and protease inhibitors.

-

Purification: The protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA column), followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample for subsequent assays.

In Vitro Striga Seed Germination Assay

This assay directly measures the physiological effect of an antagonist.

-

Sterilization: Striga hermonthica seeds are surface-sterilized using a solution of sodium hypochlorite and a wetting agent like Tween 20.

-

Conditioning (Pre-incubation): Seeds are placed on glass fiber filter paper discs moistened with sterile water or conditioning buffer in petri dishes. They are incubated in the dark at a constant temperature (e.g., 28-30°C) for 10-14 days. This step is critical to make the seeds responsive to SLs.

-

Treatment: The conditioning medium is removed, and the seeds are treated with solutions containing:

-

A positive control: A synthetic SL analog like rac-GR24 to induce germination.

-

A negative control: Solvent only.

-

Test conditions: rac-GR24 mixed with varying concentrations of the SL antagonist.

-

-

Incubation: The treated seeds are incubated in the dark for 24-48 hours.

-

Scoring: Germination is scored under a dissecting microscope. A seed is considered germinated if the radicle has visibly protruded through the seed coat.

The workflow for screening and validating SL antagonists is depicted below.

Fluorogenic Competitive Binding Assay

This high-throughput biochemical assay is used to quantify the binding affinity of antagonists to the ShHTL7 receptor.

-

Reagents: Purified ShHTL7 protein, a fluorogenic SL mimic like Yoshimulactone Green (YLG), and the antagonist compound are required.

-

Principle: YLG does not fluoresce in solution but fluoresces intensely upon being hydrolyzed in the active site of the ShHTL7 receptor. An antagonist will compete with YLG for binding to the receptor, thereby inhibiting the hydrolysis and reducing the fluorescent signal.

-

Procedure: A fixed concentration of purified ShHTL7 and YLG are incubated in a microplate well. Varying concentrations of the antagonist are added to different wells.

-

Measurement: The fluorescence intensity is measured over time using a plate reader.

-

Analysis: The rate of fluorescence increase is plotted against the antagonist concentration. This data is used to calculate the IC₅₀ value, which is the concentration of antagonist required to inhibit 50% of the enzymatic activity.

Conclusion and Future Outlook

Strigolactone antagonists represent a highly targeted and promising technology for combating parasitic weeds. Their mechanism of action is centered on the direct inhibition of the parasite's SL receptors, primarily ShHTL7. By physically blocking the receptor's binding pocket, these antagonists prevent the perception of host-derived SLs and halt the downstream signaling cascade required for germination. The discovery that these receptors play a role during seed conditioning has opened new avenues for optimizing the application and efficacy of these compounds.

Future research will focus on structure-guided design to develop antagonists with even greater potency, selectivity for parasite receptors over host plant receptors, and stability in the field. These "Ag-Biotech Solutions" have the potential to provide farmers with a powerful new tool to protect their crops, break the life cycle of parasitic weeds, and enhance global food security.

References

- 1. Emerging technologies for the chemical control of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel strigolactone receptor antagonist provides insights into the structural inhibition, conditioning, and germination of the crop parasite Striga - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for specific inhibition of the highly sensitive ShHTL7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-based selectivity of strigolactone agonists and antagonists in plants and their potential use in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Strigolactone Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and root architecture.[1][2] Beyond their endogenous roles, SLs are also key signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds like Striga and Orobanche. The germination of these parasitic plants is triggered by SLs exuded from host plant roots, leading to significant crop losses worldwide. This dual role of SLs has spurred the discovery and development of synthetic antagonists that can modulate SL signaling. These antagonists are invaluable tools for dissecting the SL signaling pathway and hold great promise as novel agrochemicals to control parasitic weeds and modify plant architecture for improved crop yields.

This technical guide provides an in-depth overview of the discovery and synthesis of novel strigolactone antagonists, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The Strigolactone Signaling Pathway

The canonical strigolactone signaling pathway involves perception of the SL molecule by an α/β-hydrolase receptor, DWARF14 (D14) in non-parasitic plants, or HYPOSENSITIVE TO LIGHT (HTL) in parasitic plants.[3] Upon binding, the receptor hydrolyzes the SL molecule, leading to a conformational change that promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) or D3 in rice. This complex then recruits a member of the SMAX1-LIKE (SMXL) family of transcriptional repressors, targeting them for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL proteins derepresses downstream target genes, leading to the physiological responses associated with SL signaling.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel strigolactone receptor antagonist provides insights into the structural inhibition, conditioning, and germination of the crop parasite Striga - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Strigolactone Receptor: A Technical Guide to the Binding of N-Phenylanthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding mechanism of a significant class of strigolactone (SL) antagonists, the N-phenylanthranilic acid derivatives, to their cognate receptors. The obfuscation surrounding the precise chemical nature of commercially designated compounds such as "SL antagonist 1" necessitates a focused examination of well-documented antagonists to understand the principles of SL receptor inhibition. This document leverages published crystallographic and biochemical data to detail the binding site, quantitative interactions, and the experimental methodologies used to elucidate these interactions, offering a blueprint for future research and development in this field.

The Strigolactone Signaling Pathway: A Brief Overview

Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. They also play a crucial role in the communication between plants and symbiotic or parasitic organisms in the rhizosphere. The perception of SLs is mediated by the DWARF14 (D14) family of α/β-hydrolase fold proteins.

The canonical SL signaling pathway is initiated by the binding of a strigolactone molecule to the D14 receptor. This binding event, followed by the hydrolysis of the SL molecule, induces a conformational change in the D14 receptor. This change facilitates the interaction of D14 with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and the subsequent recruitment of a member of the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family of transcriptional co-repressors. The formation of this D14-SL-MAX2-SMXL complex leads to the ubiquitination and subsequent degradation of the SMXL protein by the 26S proteasome, thereby de-repressing downstream gene expression and eliciting a physiological response.

N-Phenylanthranilic Acid Derivatives as Strigolactone Receptor Antagonists

High-throughput screening has identified N-phenylanthranilic acid derivatives, such as tolfenamic acid, mefenamic acid, and flufenamic acid, as potent inhibitors of SL receptors.[1] These compounds act as antagonists, binding to the receptor and preventing the downstream signaling cascade.

Quantitative Binding Data

The inhibitory effects of these antagonists have been quantified using various biochemical assays. The data presented below is summarized from studies on the petunia (DAD2) and rice (OsD14) SL receptors.[2][3]

| Compound | Target Receptor | Assay Type | Measured Value (IC50 in µM) |

| Tolfenamic Acid | DAD2 (Petunia) | YLG Hydrolysis Inhibition | 2.5 ± 0.2 |

| Mefenamic Acid | DAD2 (Petunia) | YLG Hydrolysis Inhibition | 4.6 ± 0.4 |

| Flufenamic Acid | DAD2 (Petunia) | YLG Hydrolysis Inhibition | 1.8 ± 0.1 |

| Tolfenamic Acid | OsD14 (Rice) | YLG Hydrolysis Inhibition | 10.3 ± 0.8 |

| Mefenamic Acid | OsD14 (Rice) | YLG Hydrolysis Inhibition | 21.5 ± 1.5 |

| Flufenamic Acid | OsD14 (Rice) | YLG Hydrolysis Inhibition | 8.9 ± 0.6 |

YLG (Yoshimulactone Green) is a fluorescent probe used to measure the hydrolytic activity of SL receptors.

Thermal shift assays (Differential Scanning Fluorimetry) also demonstrate direct binding of these antagonists to the receptor, causing a change in the protein's melting temperature (ΔTm).

| Compound | Target Receptor | ΔTm (°C) |

| Tolfenamic Acid | DAD2 (Petunia) | +2.5 |

| Mefenamic Acid | DAD2 (Petunia) | +3.1 |

| Flufenamic Acid | DAD2 (Petunia) | +3.8 |

The Binding Site and Mechanism of Inhibition

Crystallographic studies of DAD2 and OsD14 in complex with N-phenylanthranilic acid derivatives have provided high-resolution insights into their binding mode.[2] These antagonists occupy the same binding pocket as the natural strigolactone hormones.

Key features of the binding interaction include:

-

Occupation of the Ligand-Binding Cavity: The antagonists fit snugly into the hydrophobic pocket of the receptor.

-

Interaction with Key Residues: The carboxyl group of the antagonist forms hydrogen bonds with conserved residues within the binding pocket, mimicking the interactions of the butenolide D-ring of natural strigolactones.

-

Steric Hindrance: The bulky phenyl and substituted phenyl rings of the antagonists physically obstruct the binding of strigolactones.

-

Allosteric Effects: Binding of the antagonist stabilizes the receptor in a conformation that is unable to interact with downstream signaling partners like MAX2.

The logical relationship of antagonist binding leading to the inhibition of the signaling pathway can be visualized as follows:

Experimental Protocols

The characterization of strigolactone receptor antagonists involves a suite of biochemical and biophysical techniques. Below are outlines of the key experimental protocols.

Protein Expression and Purification

-

Cloning: The coding sequence for the strigolactone receptor (e.g., DAD2, OsD14) is cloned into an expression vector, often with a tag (e.g., His6, GST) for purification.

-

Expression: The expression vector is transformed into a suitable host, typically E. coli (e.g., BL21(DE3) strain). Protein expression is induced by the addition of IPTG.

-

Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer.

-

Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity.

In Vitro Hydrolysis Assay (YLG Assay)

This assay measures the enzymatic activity of the SL receptor and its inhibition by antagonists.

-

Reagents: Purified receptor protein, Yoshimulactone Green (YLG) fluorescent probe, antagonist compounds, and assay buffer.

-

Procedure: a. The purified receptor is pre-incubated with varying concentrations of the antagonist compound in a microplate. b. The reaction is initiated by the addition of YLG. c. The increase in fluorescence, resulting from the hydrolysis of YLG by the receptor, is monitored over time using a plate reader.

-

Data Analysis: The initial reaction rates are calculated. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the direct binding of an antagonist to the receptor by measuring changes in protein thermal stability.

-

Reagents: Purified receptor protein, antagonist compounds, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and buffer.

-

Procedure: a. The receptor protein is mixed with the antagonist and the fluorescent dye in a PCR plate. b. The plate is heated in a real-time PCR machine with a defined temperature gradient. c. Fluorescence is measured at each temperature increment.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the melting curve. The change in Tm (ΔTm) in the presence of the antagonist indicates a binding event.

X-ray Crystallography

This technique provides a high-resolution 3D structure of the receptor-antagonist complex.

-

Crystallization: The purified receptor protein is co-crystallized with the antagonist compound using vapor diffusion (hanging or sitting drop) methods. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature).

-

Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The 3D structure of the protein-ligand complex is built into the electron density and refined to produce a final atomic model.

The general workflow for these key experiments can be visualized as follows:

Conclusion and Future Directions

The study of N-phenylanthranilic acid derivatives has significantly advanced our understanding of strigolactone receptor antagonism. The detailed structural and quantitative data available for these compounds provide a solid foundation for the rational design of novel, more potent, and selective inhibitors. Future research should focus on leveraging this knowledge to develop next-generation antagonists for agricultural applications, such as controlling parasitic weeds, and as chemical probes to further dissect the intricacies of strigolactone signaling in various plant species. The experimental framework outlined in this guide serves as a robust methodology for the evaluation of such novel compounds.

References

- 1. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of Strigolactones in Plant Development and Stress Acclimation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) have emerged from relative obscurity to become recognized as a critical class of phytohormones governing a wide array of developmental processes and mediating responses to environmental challenges in plants. Initially identified for their role in the rhizosphere as signaling molecules for parasitic weeds and symbiotic fungi, their endogenous functions are now a subject of intense research. This technical guide provides an in-depth exploration of the biosynthesis, signaling, and physiological roles of strigolactones. It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of SLs, from fundamental molecular mechanisms to practical experimental methodologies. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows as visual diagrams to facilitate comprehension and further investigation into this fascinating class of plant hormones.

Introduction to Strigolactones

Strigolactones are a class of carotenoid-derived terpenoid lactones that function as essential signaling molecules in plants.[1][2][3][4] Their name is derived from the parasitic plant Striga, from which they were first isolated as germination stimulants.[1] Beyond their ecological roles in the rhizosphere, SLs are now firmly established as phytohormones that regulate various aspects of plant architecture, including shoot branching, root system development, and leaf senescence. Furthermore, accumulating evidence highlights their crucial involvement in mediating plant responses to a variety of abiotic and biotic stresses, positioning them as key targets for the development of novel strategies to enhance crop resilience and productivity.

Strigolactone Biosynthesis Pathway

The biosynthesis of strigolactones is a multi-step process that originates from the carotenoid pathway and involves enzymes located in both plastids and the cytoplasm.

Key Enzymes and Genes in Strigolactone Biosynthesis:

| Enzyme/Protein | Gene (Arabidopsis) | Gene (Rice) | Function |

| β-carotene isomerase | DWARF27 (D27) | DWARF27 (D27) | Isomerization of all-trans-β-carotene to 9-cis-β-carotene in the plastid. |

| Carotenoid Cleavage Dioxygenase 7 | MORE AXILLARY GROWTH 3 (MAX3) | DWARF17/HIGH-TILLERING DWARF1 (D17/HTD1) | Cleavage of 9-cis-β-carotene in the plastid. |

| Carotenoid Cleavage Dioxygenase 8 | MORE AXILLARY GROWTH 4 (MAX4) | DWARF10 (D10) | Further cleavage to produce carlactone in the plastid. |

| Cytochrome P450 monooxygenase | MORE AXILLARY GROWTH 1 (MAX1) | DWARF14-LIKE (D14L)/Os900 | Oxidation of carlactone in the cytoplasm to produce various strigolactones. |

| Lateral Branching Oxidoreductase | LBO | - | Involved in the final steps of SL biosynthesis. |

Diagram of the Strigolactone Biosynthesis Pathway:

References

Structural Biology of Strigolactone Antagonist Interaction with D14 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular interactions between strigolactone (SL) antagonists and the DWARF14 (D14) protein, a key receptor in the SL signaling pathway. This document summarizes quantitative binding data, details key experimental protocols, and visualizes the underlying biological and experimental workflows. As a representative example of a rationally designed SL antagonist, this guide focuses on (±)-1'-carba-4BD , a member of the carba-strigolactone series.

Introduction to Strigolactone Signaling and D14 Antagonism

Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. The perception of SLs is mediated by the α/β-hydrolase DWARF14 (D14). Upon binding and hydrolysis of SLs, D14 undergoes a conformational change that enables it to interact with the F-box protein MAX2 (or D3 in rice) and target the transcriptional repressor proteins SMXLs (or D53 in rice) for ubiquitination and subsequent degradation by the 26S proteasome. This degradation alleviates the repression of downstream genes, thereby activating SL signaling.

The development of SL antagonists is a crucial area of research for modulating plant growth and for studying the intricacies of the SL signaling pathway. SL antagonists are molecules that can bind to the D14 receptor but fail to trigger the downstream signaling cascade. By competitively inhibiting the binding of endogenous SLs, these antagonists can block the signaling pathway, leading to, for example, an increase in shoot branching. The carba-strigolactones (carba-SLs) are a class of synthetic SL analogs in which the ether oxygen in the D-ring is replaced with a methylene group, making them resistant to hydrolysis by D14.[1]

Quantitative Data on SL Antagonist-D14 Interaction

The interaction between the SL antagonist (±)-1'-carba-4BD and the D14 protein has been characterized using various biochemical and biophysical assays. While direct binding affinity data from techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for (±)-1'-carba-4BD with D14 is not extensively reported in the literature, its antagonistic activity is quantified through its ability to inhibit the enzymatic activity of D14 and to block the interaction between D14 and its downstream partner, D53.

| Antagonist | Assay | Parameter | Value | Organism | Reference |

| (±)-1'-carba-4BD | YLG Competition Assay | IC50 | ~10 µM | Rice (Oryza sativa) | [1] |

| (±)-1'-carba-4BD | D14-D53 Interaction Assay (in vitro) | Inhibition | >50% at 50 µM | Rice (Oryza sativa) | [1] |

Table 1: Quantitative analysis of (±)-1'-carba-4BD antagonism on D14 protein. The YLG competition assay measures the inhibition of the hydrolysis of the fluorescent SL analog Yoshimulactone Green (YLG) by D14. The D14-D53 interaction assay quantifies the ability of the antagonist to block the GR24-induced interaction between D14 and D53.

Signaling Pathways and Experimental Workflows

Strigolactone Signaling Pathway and Antagonist Action

The following diagram illustrates the canonical SL signaling pathway and the mechanism of action for an SL antagonist like (±)-1'-carba-4BD.

Caption: SL signaling pathway and the inhibitory action of an SL antagonist.

Experimental Workflow for Characterizing D14-Antagonist Interaction

The following diagram outlines a typical experimental workflow for characterizing the interaction between a novel SL antagonist and the D14 protein.

Caption: Workflow for the characterization of a novel SL antagonist.

Detailed Experimental Protocols

Recombinant D14 Protein Purification

Objective: To produce and purify recombinant D14 protein for use in biochemical and biophysical assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the D14 coding sequence (e.g., pET vector with an N-terminal His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

-

Transform the D14 expression vector into E. coli BL21(DE3) cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged D14 protein with elution buffer.

-

Pool the elution fractions containing D14 and dialyze against dialysis buffer to remove imidazole.

-

Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between an SL antagonist and D14.

Materials:

-

Purified D14 protein

-

SL antagonist (e.g., (±)-1'-carba-4BD)

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, with a small percentage of DMSO if the antagonist is dissolved in it)

-

Isothermal titration calorimeter

Protocol:

-

Prepare the D14 protein solution in the ITC buffer to a final concentration of 10-20 µM.

-

Prepare the SL antagonist solution in the same ITC buffer to a final concentration of 100-200 µM.

-

Degas both solutions to prevent air bubbles.

-

Load the D14 solution into the sample cell of the calorimeter and the antagonist solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections of the antagonist into the D14 solution, typically 1-2 µL per injection, with a spacing of 120-180 seconds between injections.

-

Record the heat change upon each injection.

-

As a control, perform a titration of the antagonist into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm using the appropriate binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

In Vitro Pull-Down Assay for D14-D53 Interaction

Objective: To assess the ability of an SL antagonist to inhibit the SL-induced interaction between D14 and D53.

Materials:

-

Purified recombinant His-tagged D14

-

Purified recombinant GST-tagged D53

-

SL agonist (e.g., GR24)

-

SL antagonist (e.g., (±)-1'-carba-4BD)

-

Pull-down buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT)

-

Ni-NTA magnetic beads

-

Wash buffer (same as pull-down buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-GST antibody for Western blotting

Protocol:

-

Incubate His-D14 with Ni-NTA magnetic beads in pull-down buffer for 1 hour at 4°C to immobilize D14.

-

Wash the beads with pull-down buffer to remove unbound D14.

-

In separate tubes, pre-incubate GST-D53 with: a. Buffer only (negative control) b. GR24 (positive control for interaction) c. The SL antagonist alone d. GR24 and the SL antagonist

-

Add the pre-incubated GST-D53 mixtures to the D14-bound beads.

-

Incubate for 2-3 hours at 4°C with gentle rotation.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling.

-

Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-GST antibody to detect the presence of D53. A decrease in the amount of pulled-down D53 in the presence of the antagonist indicates inhibition of the D14-D53 interaction.

X-ray Crystallography of D14-Antagonist Complex

Objective: To determine the three-dimensional structure of D14 in complex with an SL antagonist to understand the molecular basis of antagonism.

Materials:

-

Highly pure and concentrated D14 protein

-

SL antagonist

-

Crystallization screens and reagents

-

X-ray diffraction equipment (synchrotron source is often required for high resolution)

Protocol:

-

Prepare a homogenous solution of the D14-antagonist complex by incubating purified D14 with an excess of the antagonist.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial or custom-made crystallization screens.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, temperature, and protein concentration.

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data from the frozen crystals at a synchrotron beamline.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement with a known D14 structure as a search model.

-

Refine the structural model against the experimental data and build the antagonist molecule into the electron density map.

-

Validate the final structure and deposit it in the Protein Data Bank (PDB).

Conclusion

This technical guide has provided a comprehensive overview of the structural and biochemical aspects of the interaction between SL antagonists and the D14 receptor, using (±)-1'-carba-4BD as a prime example. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in plant biology, chemical biology, and drug discovery. The continued development and characterization of potent and specific SL antagonists will not only advance our fundamental understanding of strigolactone signaling but also open new avenues for agricultural applications, such as the control of plant architecture and the management of parasitic weeds.

References

Exploring the Chemical Space of Strigolactone Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, most notably shoot branching and symbiotic interactions with mycorrhizal fungi.[1][2][3] They also act as germination stimulants for parasitic weeds, such as Striga and Orobanche, which pose a significant threat to agriculture.[4][5] The dual role of SLs has spurred significant interest in understanding their signaling pathways and in the discovery of molecules that can modulate their activity. This technical guide provides an in-depth exploration of the chemical space of strigolactone inhibitors, summarizing key quantitative data, detailing experimental protocols for their discovery and characterization, and visualizing the underlying biological and experimental frameworks.

Strigolactone Signaling Pathway

Strigolactone perception and signaling involve a core set of proteins. The process is initiated by the binding of SLs to an α/β-hydrolase receptor, DWARF14 (D14) in many plant species. This binding event leads to the hydrolysis of the SL molecule. The SL-bound D14 receptor then interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) (also known as DWARF3 or D3 in rice), which is a component of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex. This interaction targets repressor proteins of the DWARF53 (D53) or SUPPRESSOR OF MAX2 1-LIKE (SMXL) family for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the expression of downstream genes that regulate developmental processes such as the inhibition of axillary bud outgrowth.

Chemical Classes of Strigolactone Inhibitors

The exploration of the strigolactone chemical space has led to the identification of several classes of inhibitors that target different components of the signaling pathway. These can be broadly categorized as biosynthesis inhibitors and receptor antagonists.

Strigolactone Biosynthesis Inhibitors

These molecules interfere with the enzymatic steps in the SL biosynthesis pathway, which originates from β-carotene.

-

Carotenoid Cleavage Dioxygenase (CCD) Inhibitors: Abamine is an inhibitor of abscisic acid biosynthesis that also reduces SL levels by targeting CCD enzymes.

-

Cytochrome P450 Monooxygenase Inhibitors: Triazole-containing compounds, such as TIS13 and TIS108, have been identified as SL biosynthesis inhibitors, likely targeting cytochrome P450 monooxygenases like MAX1.

Strigolactone Receptor Antagonists

These inhibitors act by binding to the SL receptor D14, preventing the binding of endogenous SLs and subsequent signal transduction.

-

N-phenylanthranilic Acid Derivatives: High-throughput screening has identified compounds like tolfenamic acid, mefenamic acid, and flufenamic acid as potent inhibitors of SL receptors from various plant species.

-

DL1: A novel small molecule identified through a high-throughput chemical screening using a fluorogenic probe, which acts as a potent and selective inhibitor of D14.

-

β-lactones: These compounds have been described as irreversible antagonists of SL receptors, acting through acylation of the catalytic serine residue.

-

Dormirazine (DOZ): A potent SL perception inhibitor for the parasitic plant Striga, discovered through a combination of phenotypic screening and structural information.

Quantitative Data on Strigolactone Inhibitors

The following tables summarize the inhibitory activities of various compounds against different components of the strigolactone pathway.

Table 1: Strigolactone Receptor Antagonists

| Compound | Target Receptor | Assay Type | IC50 (µM) | Reference |

| Tolfenamic acid | DAD2 (Petunia) | Yeast two-hybrid | ~25 | |

| Mefenamic acid | DAD2 (Petunia) | Yeast two-hybrid | ~50 | |

| Flufenamic acid | DAD2 (Petunia) | Yeast two-hybrid | ~10 | |

| DL1 | AtD14 (Arabidopsis) | YLG competition assay | Not specified | |

| RG6 | ShHTL7 (Striga) | in vivo germination | 6.85 | |

| RG6-6 | ShHTL7 (Striga) | in vivo germination | 2.52 | |

| RG66-6 | ShHTL7 (Striga) | in vivo germination | 1.82 | |

| RG6 | ShHTL7 (Striga) | YLG competition assay | 1.54 | |

| RG6-6 | ShHTL7 (Striga) | YLG competition assay | 0.67 | |

| RG66-6 | ShHTL7 (Striga) | YLG competition assay | 0.28 |

Table 2: Strigolactone Biosynthesis Inhibitors

| Compound | Putative Target | Plant Species | Effect | Reference |

| TIS13 | Cytochrome P450 | Rice | Reduced SL levels in roots and exudates | |

| TIS108 | Cytochrome P450 | Rice, Arabidopsis | Reduced 2'-epi-5-deoxystrigol levels | |

| Abamine | CCDs | Tobacco | Reduced SL levels and Orobanche minor germination |

Experimental Protocols

The discovery and characterization of strigolactone inhibitors rely on a variety of in vitro and in vivo assays.

High-Throughput Screening for Receptor Antagonists

A common workflow for identifying novel SL receptor antagonists involves a multi-step screening process.

1. Yoshimulactone Green (YLG) Competition Assay

This in vitro assay is used for high-throughput screening of compounds that bind to the D14 receptor.

-

Principle: YLG is a fluorogenic probe that emits fluorescence upon hydrolysis by the D14 receptor. Compounds that bind to the D14 active site will compete with YLG, leading to a decrease in the fluorescence signal.

-

Methodology:

-

Recombinant D14 protein is incubated with compounds from a chemical library in a multi-well plate format.

-

YLG is added to the mixture.

-

The fluorescence intensity is measured after a specific incubation period.

-

A decrease in fluorescence compared to a control (without inhibitor) indicates a potential hit.

-

2. Yeast Two-Hybrid (Y2H) Assay

This assay is used to confirm the ability of hit compounds to disrupt the interaction between the SL receptor and its downstream signaling partners.

-

Principle: The Y2H system relies on the reconstitution of a functional transcription factor (e.g., GAL4) when two proteins of interest interact. The SL receptor (e.g., DAD2) is fused to the DNA-binding domain (BD) of GAL4, and a downstream partner (e.g., MAX2A or D53A) is fused to the activation domain (AD). In the presence of an SL agonist (like GR24), the receptor and its partner interact, driving the expression of a reporter gene (e.g., lacZ, HIS3). An antagonist will inhibit this interaction.

-

Methodology:

-

Yeast strains co-expressing the BD-receptor and AD-partner fusions are grown in the presence of a known SL agonist (e.g., rac-GR24) and the test inhibitor at various concentrations.

-

The interaction is quantified by measuring the activity of the reporter gene product (e.g., β-galactosidase activity using an orthonitrophenyl-β-galactopyranoside (ONPG) assay).

-

A dose-dependent decrease in reporter activity indicates inhibitory action.

-

3. Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the binding of a ligand to a protein by measuring changes in its thermal stability.

-

Principle: The binding of a ligand to a protein often increases its melting temperature (Tm). This change can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

-

Methodology:

-

The purified receptor protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound.

-

The sample is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

-

The Tm is determined from the resulting melting curve. An increase in Tm in the presence of the compound indicates binding.

-

4. in vivo Germination Inhibition Assay

This assay assesses the ability of inhibitors to block the SL-induced germination of parasitic plant seeds.

-

Principle: Seeds of parasitic plants like Striga require SLs as a germination signal. An effective SL antagonist will prevent this germination even in the presence of a synthetic SL like GR24.

-

Methodology:

-

Sterilized Striga seeds are pre-conditioned.

-

The seeds are treated with a solution containing a standard SL agonist (e.g., 1 µM rac-GR24) and varying concentrations of the test inhibitor.

-

After an incubation period in the dark, the number of germinated seeds is counted under a microscope.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

5. Strigolactone Extraction and Quantification from Plant Tissues

This protocol is essential for evaluating the efficacy of SL biosynthesis inhibitors.

-

Principle: SLs are extracted from plant root exudates or tissues and quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Methodology:

-

Collection of Root Exudates: Plants are grown hydroponically, and the nutrient solution is collected.

-

Extraction: The collected solution is passed through a C18 solid-phase extraction (SPE) column to capture the SLs. The column is then washed, and the SLs are eluted with a solvent like acetone or ethyl acetate.

-

Quantification: The extracted samples are analyzed by LC-MS/MS. The concentration of specific SLs is determined by comparing the peak areas to those of known standards.

-

Conclusion

The chemical space of strigolactone inhibitors is a rapidly expanding field with significant potential for agricultural applications, from controlling parasitic weeds to modulating crop architecture for improved yield. The development of robust screening platforms and a deeper understanding of the SL signaling pathway are paving the way for the design of more potent and specific inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to navigate this promising area of chemical biology.

References

- 1. Strigolactone Signaling and Evolution | Annual Reviews [annualreviews.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. The Strigolactone Pathway Is a Target for Modifying Crop Shoot Architecture and Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Screening for Strigolactone Receptor Antagonists Using Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

The Architect and the Usurper: An In-depth Technical Guide to the Evolution of Strigolactone Perception and Antagonism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strigolactones (SLs) have emerged from relative obscurity to become a pivotal class of phytohormones, orchestrating a wide array of developmental processes and mediating interactions within the rhizosphere. The perception of these butenolide compounds is a sophisticated process, underpinned by a fascinating evolutionary narrative of molecular adaptation and co-option. This technical guide provides a comprehensive overview of the evolution of strigolactone perception, the molecular mechanics of the core signaling pathway, and the burgeoning field of SL antagonism. We delve into the quantitative biophysical parameters that govern these interactions, provide detailed protocols for key experimental assays, and visualize the intricate signaling networks. This document is intended to serve as a core reference for researchers in plant biology, chemical biology, and agrochemical development, providing the foundational knowledge necessary to explore and manipulate this critical signaling pathway.

Introduction: A Tale of Two Receptors

The story of strigolactone perception is inextricably linked to that of karrikins, smoke-derived compounds that promote seed germination. The signaling pathways for both are homologous, sharing a common evolutionary origin.[1] At the heart of these pathways are two closely related α/β-hydrolase enzymes: KARRIKIN INSENSITIVE2 (KAI2), the receptor for karrikins and a yet-to-be-identified endogenous KAI2 ligand (KL), and DWARF14 (D14), the receptor for strigolactones.[1][2]

Phylogenetic analyses have revealed that the KAI2 lineage is ancestral in land plants, with orthologs present even in charophyte algae.[2] The canonical SL receptor, D14, arose from a gene duplication of KAI2 in the common ancestor of seed plants.[2] This duplication event set the stage for a gradual process of neofunctionalization, whereby the nascent D14 protein evolved to preferentially perceive strigolactones, a class of molecules that plants were already producing. Evidence suggests that SL synthesis is a much more ancient process than canonical SL signaling, hinting at an initial role for SLs as signaling molecules in the rhizosphere, for example, in promoting symbiosis with arbuscular mycorrhizal fungi, before being co-opted as an internal hormonal signal.

The Core Signaling Pathway: A Step-by-Step Degradation

The canonical strigolactone signaling pathway culminates in the degradation of transcriptional repressors, thereby activating gene expression. The key players in this pathway are the D14 receptor, the F-box protein MORE AXILLARY GROWTH2 (MAX2) (known as D3 in rice), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.

The process unfolds as follows:

-

Perception and Hydrolysis: D14 binds to a strigolactone molecule in its hydrophobic pocket. This binding event is often coupled with the hydrolysis of the SL, a reaction catalyzed by the Ser-His-Asp triad within D14's active site. While initially thought to be the activating step, it is now understood that the intact SL molecule can trigger the initial conformational change in D14, with hydrolysis playing a role in deactivating the hormone after signaling.

-

Conformational Change and Complex Formation: The binding of SL induces a conformational change in D14, creating a surface for interaction with the F-box protein MAX2.

-

Recruitment of the Target: The D14-MAX2 complex then recruits a member of the SMXL family of transcriptional repressors (in angiosperms, primarily SMXL6, SMXL7, and SMXL8 for SL signaling).

-

Ubiquitination and Degradation: As part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, MAX2 facilitates the polyubiquitination of the recruited SMXL protein. This marks the SMXL protein for degradation by the 26S proteasome.

-

Activation of Transcription: With the repressor removed, downstream target genes are expressed, leading to the physiological responses associated with strigolactone signaling, such as the inhibition of shoot branching.

Visualizing the Pathway and its Evolution

To better understand the relationships between the components of the strigolactone signaling pathway and its evolutionary origins, the following diagrams are provided.

Quantitative Insights into Perception and Antagonism

The evolution of D14 from a KAI2 ancestor involved subtle shifts in the ligand-binding pocket, leading to changes in ligand affinity and specificity. Similarly, the development of effective antagonists relies on understanding the quantitative parameters of their interaction with the receptor. The following tables summarize key quantitative data from the literature.

Table 1: Comparative Ligand Binding Affinities and Hydrolysis Rates

| Receptor | Ligand/Analog | Method | Parameter | Value (µM) | Reference |

| AtD14 | GR24ent-5DS | DSF | Tm Shift | Discernible at 10 µM | |

| AtD14 | GR245DS | DSF | Tm Shift | Discernible at 50 µM | |

| AtKAI2 | (-)-GR24 | Intrinsic Fluorescence | Kd | ~115.40 ± 9.87 | |

| PsKAI2A (Pea) | (-)-GR24 | Intrinsic Fluorescence | Kd | 115.40 ± 9.87 | |

| PsKAI2B (Pea) | (-)-GR24 | Intrinsic Fluorescence | Kd | 89.43 ± 12.13 | |

| OsD14 (Rice) | GR24 | ITC | Kd | Sub-micromolar range | |

| AtKAI2 | KAR1 | ITC | Kd | 147 | |

| AtKAI2ply2 (mutant) | KAR1 | ITC | Kd | 2857 | |

| ShKAI2iB (Striga) | KAR1 | ITC | Kd | 77.6 ± 3.4 | |

| ShKAI2iB (Striga) | rac-GR24 | ITC | - | No binding detected | |

| AtD14 | 5DS | Enzyme kinetics | Km | 3.8 ± 0.9 | |

| AtD14 | 5DS | Enzyme kinetics | kcat | 0.057 ± 0.005 (min-1) |

Note: At = Arabidopsis thaliana, Ps = Pisum sativum (pea), Os = Oryza sativa (rice), Sh = Striga hermonthica. Kd = Dissociation constant, Km = Michaelis constant, kcat = catalytic rate. DSF = Differential Scanning Fluorimetry, ITC = Isothermal Titration Calorimetry.

Table 2: Potency of Strigolactone Receptor Antagonists

| Antagonist | Receptor Target | Method | Parameter | Value (µM) | Reference |

| DL1 | AtD14 | YLG Assay | IC50 | 2.4 ± 0.8 | |

| DL1 | AtD14 | Fluorescence Quenching | Kd | 3.4 ± 0.5 | |

| (±)-1′-carba-GR24 | OsD14 | GR24 Hydrolysis Assay | IC50 | 24.2 ± 4.0 | |

| (±)-1′-carba-4BD | OsD14 | GR24 Hydrolysis Assay | IC50 | 16.6 ± 4.0 | |

| RG66-6 | ShHTL7 | in vivo Germination | IC50 | 1.82 | |

| RG6-6 | ShHTL7 | in vivo Germination | IC50 | 2.52 | |

| RG6 | ShHTL7 | in vivo Germination | IC50 | 6.85 | |

| RG66-6 | ShHTL7 | DSF | Kd | 0.26 | |

| RG6-6 | ShHTL7 | DSF | Kd | 1.27 | |

| RG6 | ShHTL7 | DSF | Kd | 4.54 |

Note: IC50 = half maximal inhibitory concentration, Kd = dissociation constant. YLG = Yoshimulactone Green, DSF = Differential Scanning Fluorimetry.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key experiments used to study strigolactone perception and antagonism.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the thermodynamic parameters of SL or antagonist binding to a purified D14/KAI2 protein.

Materials:

-

Purified D14 or KAI2 protein (typically 10-50 µM in the sample cell).

-

Ligand (SL analog or antagonist) (typically 100-500 µM in the syringe).

-

Identical, degassed buffer for both protein and ligand (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0).

-

Isothermal Titration Calorimeter.

Protocol:

-

Sample Preparation: Dialyze the purified protein against the chosen buffer extensively to ensure buffer matching. Dissolve the ligand in the exact same buffer. Degas both solutions immediately before use. Determine the concentrations of protein and ligand accurately.

-

Instrument Setup: Thoroughly clean the sample cell and syringe with the experimental buffer. Set the experimental temperature (e.g., 25°C).

-

Loading: Load the protein solution into the sample cell (approx. 300 µL) and the ligand solution into the injection syringe (approx. 100-120 µL).

-

Titration: Program the instrument to perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Yoshimulactone Green (YLG) Competition Assay

This is a high-throughput fluorescence-based assay to screen for compounds that bind to the D14 active site. YLG is a fluorogenic probe that fluoresces upon hydrolysis by D14.

Objective: To determine the IC50 value of a test compound (agonist or antagonist) that competes with YLG for binding to D14.

Materials:

-

Purified D14 protein.

-

Yoshimulactone Green (YLG).

-

Test compounds.

-

Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0).

-

96-well microplate and a fluorescence plate reader.

Protocol:

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of D14 protein (e.g., 10 µg/mL), and a fixed concentration of YLG (e.g., 1 µM).

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., GR24) and a negative control (DMSO).

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C).

-

Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm) over time.

-

Data Analysis: Calculate the initial rate of YLG hydrolysis for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful genetic method to detect protein-protein interactions in vivo.

Objective: To test the SL-dependent interaction between D14 and MAX2 or D14 and SMXL proteins.

Materials:

-

Yeast strain (e.g., AH109) with reporter genes (e.g., HIS3, ADE2, lacZ).

-

Bait vector (e.g., pGBKT7) containing the D14 coding sequence fused to a DNA-binding domain (BD).

-

Prey vector (e.g., pGADT7) containing the MAX2 or SMXL coding sequence fused to an activation domain (AD).

-

Yeast transformation reagents.

-

Selective media (e.g., SD/-Leu/-Trp for plasmid selection, SD/-Leu/-Trp/-His/-Ade for interaction selection).

-

Strigolactone analog (e.g., GR24).

Protocol:

-

Plasmid Construction: Clone the coding sequences of D14 into the bait vector and MAX2/SMXL into the prey vector.

-

Yeast Transformation: Co-transform the bait and prey plasmids into the yeast reporter strain.

-

Selection for Plasmids: Plate the transformed yeast on medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

Interaction Assay:

-

Replica-plate the colonies onto selective medium lacking histidine and adenine (SD/-Leu/-Trp/-His/-Ade).

-

Prepare plates with and without the strigolactone analog (e.g., 1 µM GR24) to test for ligand-dependent interactions.

-

Include positive and negative controls.

-

-

Incubation and Observation: Incubate the plates at 30°C for 3-5 days. Growth on the highly selective medium indicates a protein-protein interaction.

-

(Optional) Quantitative Assay: Perform a β-galactosidase assay using a colorimetric substrate (e.g., ONPG) to quantify the strength of the interaction.

In Vitro SMXL Degradation Assay

This assay directly measures the ubiquitination and subsequent degradation of SMXL proteins in a cell-free system.

Objective: To reconstitute the SL-dependent degradation of an SMXL protein.

Materials:

-

Recombinant purified proteins: D14, MAX2, SMXL (e.g., with a His-tag), ubiquitin, E1 activating enzyme, E2 conjugating enzyme.

-

Cell-free extract from a plant source (e.g., Arabidopsis seedlings) as a source of the 26S proteasome.

-

ATP regeneration system.

-

Reaction buffer.

-

Strigolactone analog (e.g., GR24).

-

SDS-PAGE and immunoblotting reagents.

-

Antibody against the SMXL protein tag.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP regeneration system, ubiquitin, E1, E2, D14, MAX2, and the tagged SMXL protein.

-

Initiation of Reaction: Add the strigolactone analog (or DMSO as a control) to the reaction mixture.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C).

-

Time Course Sampling: At various time points, take aliquots of the reaction and stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform an immunoblot analysis using an antibody against the SMXL tag.

-

Visualize the bands and quantify the amount of remaining SMXL protein at each time point to determine the rate of degradation.

-

Strigolactone Antagonism: Blocking the Signal

The development of strigolactone antagonists is a promising avenue for agricultural applications, such as controlling parasitic weeds or modifying plant architecture. Antagonists can act through several mechanisms:

-

Competitive Inhibition: The antagonist binds to the D14 active site, preventing the binding of endogenous strigolactones.

-

Allosteric Inhibition: The antagonist binds to a site other than the active site, inducing a conformational change that prevents SL binding or signaling.

-

Inhibition of Hydrolysis: Some antagonists may bind in a way that prevents the catalytic activity of D14, which can be important for downstream signaling events.

-

Disruption of Protein-Protein Interactions: An antagonist might prevent the SL-induced interaction between D14 and MAX2.

Structural studies of antagonists bound to D14 or its orthologs have revealed that they can occupy the binding pocket and prevent the conformational changes necessary for interaction with MAX2. For example, the antagonist dormirazine has been shown to block access of the hormone to its receptor and reduce the flexibility of protein-protein interaction domains.

Future Directions and Conclusion

The field of strigolactone biology is rapidly advancing. Key areas for future research include:

-

Identification of the endogenous KAI2 ligand(s): This remains a major unanswered question in the field.

-

Elucidation of downstream signaling components: While the core pathway is established, the full complement of downstream effectors and their regulation is still being uncovered.

-

Development of next-generation agonists and antagonists: More specific and potent chemical tools will be invaluable for both research and agriculture.

-

Harnessing SL signaling for crop improvement: Modulating SL levels or perception holds promise for improving crop architecture, nutrient uptake, and resistance to parasitic weeds.

The evolution of strigolactone perception from the ancestral karrikin signaling pathway is a remarkable example of molecular innovation. By understanding the intricate details of this process, from the subtle shifts in receptor structure to the quantitative parameters of ligand binding and the mechanisms of antagonism, we are better equipped to manipulate this pathway for the benefit of agriculture and to deepen our fundamental understanding of plant biology.

References

- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]

- 2. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]

Biochemical Characterization of the Strigolactone Antagonist: Dormirazine (DOZ)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biochemical characterization of Dormirazine (DOZ), a potent antagonist of the strigolactone (SL) signaling pathway. Strigolactones are a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic and parasitic organisms. The discovery and characterization of SL antagonists like DOZ are pivotal for developing novel agrochemicals to control parasitic weeds, such as Striga species, which pose a significant threat to global food security.

Quantitative Analysis of Dormirazine Activity

The inhibitory activity of Dormirazine (DOZ) against the strigolactone receptor has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) provides a measure of the antagonist's potency in inhibiting the receptor's function.

| Antagonist | Target Receptor | Assay Type | IC50 (µM) |

| Dormirazine (DOZ) | ShHTL7 | YLG Competition Assay | 0.49 ± 0.05[1] |

Table 1: Inhibitory activity of Dormirazine (DOZ) against the Striga hermonthica strigolactone receptor ShHTL7. The IC50 value was determined using a Yoshimulactone Green (YLG) competitive binding assay.

Strigolactone Signaling Pathway and Antagonist Intervention

The strigolactone signaling pathway is initiated by the binding of SLs to the α/β-hydrolase receptor, DWARF14 (D14) or its orthologs like ShHTL in Striga.[2] This binding event induces a conformational change in the receptor, allowing it to interact with the F-box protein MAX2 (or D3 in rice) and a repressor protein from the SMAX1-LIKE (SMXL) family.[2] This ternary complex formation leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome, thereby activating downstream gene expression.[2]

Dormirazine acts as a competitive antagonist by binding to the SL receptor, likely in the same binding pocket as the natural SL ligand. This occupation of the binding site prevents the conformational changes required for the interaction with MAX2 and SMXL proteins, thus inhibiting the downstream signaling cascade.

Figure 1: Strigolactone signaling pathway and the inhibitory action of Dormirazine (DOZ).

Experimental Protocols

Yoshimulactone Green (YLG) Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of compounds to the strigolactone receptor by measuring their ability to compete with the fluorescent probe Yoshimulactone Green (YLG).[3] Hydrolysis of YLG by the receptor's enzymatic activity results in a fluorescent product.

Materials:

-

Purified strigolactone receptor (e.g., ShHTL7)

-

Yoshimulactone Green (YLG)

-

Dormirazine (DOZ) or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

96-well black microplate

-

Plate reader capable of fluorescence measurement (Excitation/Emission ~485/520 nm)

Procedure:

-

Prepare a stock solution of the purified receptor in assay buffer.

-

Prepare serial dilutions of the antagonist (e.g., DOZ) in assay buffer.

-

In a 96-well plate, add the assay buffer, the antagonist at various concentrations, and the purified receptor.

-

Initiate the reaction by adding YLG to all wells to a final concentration of 1 µM.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity in each well using a plate reader.

-

Calculate the percentage of inhibition for each antagonist concentration relative to a control without antagonist.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the Yoshimulactone Green (YLG) competitive binding assay.

Differential Scanning Fluorimetry (DSF)

DSF, also known as the Thermal Shift Assay, is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. The binding of a ligand typically alters the melting temperature (Tm) of the protein.

Materials:

-

Purified strigolactone receptor (e.g., ShHTL7)

-

Dormirazine (DOZ) or other test compounds

-

SYPRO Orange dye

-

DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument with a thermal ramping capability

Procedure:

-

Prepare a master mix containing the purified receptor and SYPRO Orange dye in DSF buffer.

-

Aliquot the master mix into PCR tubes or a 96-well PCR plate.

-

Add the antagonist (e.g., DOZ) or a vehicle control to the respective wells.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Set up a thermal ramping protocol, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp.

-

Analyze the resulting melt curves to determine the Tm for the protein in the presence and absence of the antagonist. A shift in Tm indicates a ligand-protein interaction.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to investigate protein-protein interactions in vivo. It can be used to test whether an antagonist disrupts the interaction between the SL receptor and its downstream signaling partners.

Materials:

-

Saccharomyces cerevisiae strains (e.g., AH109, Y2HGold)

-

Bait plasmid (e.g., pGBKT7) containing the SL receptor gene

-

Prey plasmid (e.g., pGADT7) containing the interacting partner's gene (e.g., MAX2)

-

Yeast transformation reagents (e.g., PEG/LiAc)

-

Selective growth media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)

-

X-α-Gal for blue-white screening

Procedure:

-

Bait and Prey Plasmid Construction: Clone the coding sequences of the SL receptor and its interacting partner into the bait and prey vectors, respectively.

-

Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.

-

Selection of Transformants: Plate the transformed yeast on selective medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

-

Interaction Assay:

-

Patch the colonies from the selection plates onto a more stringent selective medium lacking histidine and adenine (SD/-Leu/-Trp/-His/-Ade).

-

To test the effect of the antagonist, the selective medium can be supplemented with various concentrations of the compound (e.g., DOZ).

-

Growth on the highly selective medium indicates a protein-protein interaction. Inhibition of growth in the presence of the antagonist suggests that the compound disrupts this interaction.

-

-

Reporter Gene Assay (Optional): Perform a β-galactosidase assay (using X-α-Gal) for a quantitative or qualitative measure of the interaction strength. A blue color indicates a positive interaction.

This technical guide provides a foundational understanding of the biochemical characterization of the strigolactone antagonist Dormirazine. The presented data and protocols offer a starting point for researchers aiming to explore the mechanism of action of SL antagonists and to develop new strategies for agricultural applications.

References

Molecular Underpinnings of Strigolactone Antagonism in the Parasitic Weed Striga hermonthica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Striga hermonthica, commonly known as witchweed, is an obligate root parasite that poses a significant threat to agricultural productivity, particularly for staple crops in sub-Saharan Africa. The germination of Striga seeds is a critical life cycle stage, triggered by strigolactones (SLs), a class of phytohormones exuded by host plant roots. This dependency on host-derived signals presents a unique opportunity for targeted control strategies. This technical guide provides an in-depth exploration of the molecular basis of strigolactone perception and antagonism in S. hermonthica, offering insights for the rational design of germination inhibitors.

The core of SL perception in Striga lies within a family of α/β hydrolase fold proteins known as HYPOSENSITIVE TO LIGHT (ShHTLs). Among these, ShHTL7 has been identified as the most sensitive receptor, playing a dominant role in mediating SL-induced seed germination.[1] The signaling cascade is initiated by the binding and subsequent hydrolysis of SLs within the catalytic pocket of ShHTL7. This event induces a conformational change in the receptor, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (ShMAX2). This complex then targets downstream repressor proteins, such as SUPPRESSOR OF MAX2 1-LIKE (SMAX1), for ubiquitination and proteasomal degradation, ultimately leading to the derepression of germination-related genes.

Understanding the intricacies of this signaling pathway has paved the way for the development of SL antagonists—molecules that can block this process and prevent Striga germination. This guide will detail the key molecular players, their interactions, the mechanisms of antagonism, and the experimental protocols used to investigate these processes.

Data Presentation: Quantitative Analysis of Strigolactone Antagonists

The development of effective SL antagonists requires a thorough understanding of their binding affinities to the target receptor, ShHTL7, and their efficacy in inhibiting seed germination. The following tables summarize key quantitative data for several prominent SL antagonists.

| Antagonist | Target Receptor | Binding Affinity (Kd) | Method |

| Triton X-100 | ShHTL7 | 0.233 ± 0.03 µM | Intrinsic Tryptophan Fluorescence |

| ShHTL7 | 0.44 ± 0.05 µM | Microscale Thermophoresis (MST) | |

| PAA | ShHTL7 | 1.7 ± 0.24 µM | Microscale Thermophoresis (MST) |

| Soporidine | ShHTL7 | Not explicitly quantified | - |

| Dormirazine (DOZ) | ShHTL7 | Not explicitly quantified | - |

| KK023-N1 | ShHTL7-ShMAX2-CTH complex | 663.13 ± 25.7 µM | Microscale Thermophoresis (MST) |

| Antagonist | Assay | IC50 |

| Triton X-100 | ShHTL7-mediated YLG Hydrolysis | 0.47 ± 0.11 µM |

| S. hermonthica Germination | ~15.4 µM (for ~50% reduction)[2] | |

| PAA | ShHTL7-mediated YLG Hydrolysis | 1.48 µM |

| Soporidine | ShHTL7-mediated YLG Hydrolysis | 12.5 µM[3] |

| Dormirazine (RG66-6) | ShHTL7-mediated YLG Hydrolysis | 0.28 µM[4] |

| S. hermonthica Germination | 1 µM (inhibits 50% germination)[5] | |

| KK023-N1 | ShHTL7-mediated YLG Hydrolysis | 1.78 µM |

| KK023-N2 | ShHTL7-mediated YLG Hydrolysis | 2.15 µM |

Experimental Protocols

Striga hermonthica Seed Germination Bioassay

This protocol is used to assess the efficacy of SL agonists and antagonists on Striga seed germination.

Materials:

-

S. hermonthica seeds

-

Glass fiber filter paper discs (9 mm)

-

Petri dishes

-

Sterile Milli-Q water

-

Commercial bleach (e.g., 6% sodium hypochlorite)

-

Strigolactone analog (e.g., rac-GR24) as a positive control

-

Test compounds (antagonists) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Seed Sterilization:

-

Surface sterilize S. hermonthica seeds by immersing them in a 50% commercial bleach solution for 7 minutes.

-

Wash the seeds thoroughly six times with sterile Milli-Q water in a laminar flow hood to remove any residual bleach.

-

-

Pre-conditioning:

-

Uniformly spread approximately 50-100 sterilized seeds onto each glass fiber filter paper disc.

-

Place up to 12 discs in a Petri dish lined with sterile filter paper moistened with 3 mL of sterile Milli-Q water.

-

Seal the Petri dishes and incubate them in the dark at 30°C for 10-14 days to allow for pre-conditioning. This step is crucial for the seeds to become responsive to germination stimulants.

-

-

Treatment Application:

-

On the day of the experiment, dry the discs with the pre-conditioned seeds under a laminar flow hood.

-

For antagonist testing, pre-treat the discs with various concentrations of the antagonist solution for a specified period (e.g., 24 hours).

-

Subsequently, apply a solution containing both the antagonist and a standard germination stimulant (e.g., 0.5 nM or 1 nM rac-GR24). For agonist testing, apply different concentrations of the test compound directly.

-

Use a solution with only the germination stimulant as a positive control and sterile water or solvent as a negative control.

-

-

Incubation and Germination Counting:

-

Incubate the treated discs in the dark at 30°C for 24-48 hours.

-

Count the number of germinated and non-germinated seeds under a binocular microscope. A seed is considered germinated if the radicle has emerged from the seed coat.

-

-

Data Analysis:

-